
Clinofibrate
Vue d'ensemble
Description
Le Clinofibrate est un médicament fibrate principalement utilisé comme agent hypolipidémiant. Il s'agit d'un dérivé du bisphénol Z et est connu pour sa capacité à moduler les profils lipidiques dans l'organisme. Le this compound est commercialisé sous diverses appellations commerciales, dont Lipoclin .
Applications De Recherche Scientifique
Human Medicine
1.1. Lipid Regulation
Clinofibrate is primarily employed in treating hyperlipidemia, particularly in patients with elevated triglycerides. It functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, which enhances lipid metabolism by increasing the oxidation of fatty acids in the liver and muscle tissues .
1.2. Clinical Studies
A notable study assessed the effects of this compound on lipid metabolism in humans, demonstrating significant reductions in very low-density lipoprotein triglyceride concentrations. The study indicated a mean reduction rate of 54.82% for triglycerides among treated patients, although some individuals showed refractoriness to the treatment .
Veterinary Medicine
2.1. Canine Applications
this compound has been studied for its efficacy in managing lipid metabolism disorders in dogs. A comprehensive epidemiological study involving 306 dogs revealed that this compound significantly reduced various lipoprotein levels, particularly very low-density lipoprotein triglycerides . However, genetic factors influenced the drug's effectiveness, with specific breeds such as Toy Poodles exhibiting lower responsiveness to treatment .
2.2. Case Studies
Veterinary case studies highlight this compound's role in treating dyslipidemia in canines, showcasing its potential benefits in improving overall health outcomes related to lipid disorders .
Research Applications
3.1. Pharmacokinetics and Drug Development
Research has focused on developing high-performance liquid chromatography methods for the determination of this compound levels in human plasma, facilitating better understanding of its pharmacokinetics and aiding in clinical trials .
3.2. Future Research Directions
Ongoing studies aim to explore the genetic basis of varied responses to this compound among different populations and breeds, potentially leading to personalized medicine approaches for lipid management .
Comparative Effectiveness
The table below summarizes the comparative effectiveness of this compound against other fibrates:
Fibrate | Primary Use | Mechanism of Action | Efficacy (Triglyceride Reduction) |
---|---|---|---|
This compound | Hyperlipidemia | PPARα agonist | ~54% (mean reduction) |
Fenofibrate | Hyperlipidemia | PPARα agonist | ~30-50% |
Bezafibrate | Mixed dyslipidemia | PPARα/PPARγ agonist | ~30-40% |
Mécanisme D'action
Target of Action
Clinofibrate primarily targets the Peroxisome proliferator-activated receptors (PPARs) , specifically PPARα, PPARγ, and PPARδ . These receptors are part of the nuclear receptor family and play crucial roles in the regulation of metabolic processes, including lipid metabolism and glucose homeostasis .
Mode of Action
Agonists are substances that bind to specific receptors and trigger a response in the cell. By activating PPARs, this compound can influence the transcription of certain genes involved in lipid metabolism, potentially leading to decreased levels of triglycerides and low-density lipoprotein (LDL) cholesterol, and increased levels of high-density lipoprotein (HDL) cholesterol .
Biochemical Pathways
The activation of PPARs by this compound can affect several biochemical pathways. These include pathways involved in the metabolism of fatty acids, the synthesis and breakdown of lipids, and the regulation of glucose levels . .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on lipid metabolism. By activating PPARs, this compound can influence the expression of genes involved in lipid metabolism, potentially leading to changes in the levels of various lipids in the body . This can result in decreased levels of triglycerides and LDL cholesterol, and increased levels of HDL cholesterol .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to ultraviolet light can lead to the photodegradation of this compound, resulting in the generation of several photoproducts . The impact of these environmental factors on the action and efficacy of this compound is an area of ongoing research.
Analyse Biochimique
Biochemical Properties
Clinofibrate interacts with several biomolecules, including peroxisome proliferator-activated receptors alpha, gamma, and delta . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with peroxisome proliferator-activated receptors alpha, gamma, and delta . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Dosage Effects in Animal Models
While there is limited information on the dosage effects of this compound in animal models, some studies suggest that this compound can significantly decrease lipid values in dogs . The effects can vary with different dosages, and some dogs showed drug refractoriness in relation to triglyceride level .
Metabolic Pathways
This compound is involved in lipid metabolism pathways . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .
Méthodes De Préparation
Le Clinofibrate est synthétisé par une série de réactions chimiques. L'étape initiale implique la réaction entre la cyclohexanone et le phénol pour produire du bisphénol Z. Cet intermédiaire est ensuite traité avec du chloroforme et de la méthyléthylcétone en présence d'une base, ce qui conduit à la formation de this compound par la réaction de Bargellini . Les méthodes de production industrielle impliquent souvent des voies de synthèse similaires, mais elles sont optimisées pour des rendements et une pureté plus élevés .
Analyse Des Réactions Chimiques
Le Clinofibrate subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du this compound, modifiant ainsi ses propriétés chimiques.
Substitution : Le this compound peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Photodégradation : Le this compound est sensible à la photodégradation lorsqu'il est exposé à la lumière ultraviolette, ce qui entraîne la formation de plusieurs photoproduits.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Chimie : Le this compound est utilisé dans des études relatives au métabolisme des lipides et à la synthèse de composés apparentés.
Biologie : Il est utilisé pour étudier les effets des agents hypolipidémiants sur les processus cellulaires.
Mécanisme d'action
Le this compound exerce ses effets en modulant les profils lipidiques dans l'organisme. Il agit comme un agoniste des récepteurs activés par les proliférateurs de peroxysomes, en particulier le récepteur alpha activé par les proliférateurs de peroxysomes. En activant ces récepteurs, le this compound augmente la transcription des gènes impliqués dans le métabolisme des lipides, ce qui conduit à une amélioration des profils lipidiques .
Comparaison Avec Des Composés Similaires
Le Clinofibrate est similaire à d'autres médicaments fibrates, tels que le clofibrate et le fénofibrate. Il a des propriétés uniques qui le distinguent de ces composés :
Fénofibrate : Le fénofibrate est un autre médicament fibrate ayant des effets hypolipidémiants similaires, mais il diffère par sa structure chimique et ses interactions spécifiques avec les récepteurs.
Des composés similaires comprennent :
- Clofibrate
- Fénofibrate
- Gemfibrozil
Le caractère unique du this compound réside dans sa structure chimique spécifique et son interaction avec les récepteurs activés par les proliférateurs de peroxysomes .
Activité Biologique
Clinofibrate is a fibrate class drug primarily used to manage dyslipidemia by lowering triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol. Its biological activity is closely linked to its mechanism of action, which involves the activation of peroxisome proliferator-activated receptors (PPARs). This article delves into the biological activities of this compound, highlighting its mechanisms, effects on lipid metabolism, and relevant case studies.
This compound acts mainly through the activation of PPAR alpha, PPAR gamma, and PPAR delta. These receptors play critical roles in lipid metabolism, influencing gene expression related to lipoprotein lipolysis and the clearance of triglyceride-rich particles from the bloodstream. The activation of these PPARs leads to several physiological effects:
- Increased Lipoprotein Lipolysis : this compound enhances the breakdown of triglycerides in lipoproteins.
- Altered Gene Expression : It modifies the expression of genes involved in fatty acid oxidation and lipid transport.
- Improved Insulin Sensitivity : By affecting glucose metabolism, this compound may contribute to improved insulin sensitivity.
Effects on Lipid Metabolism
This compound's impact on lipid profiles has been extensively studied. Below is a summary table of its effects based on various clinical studies:
Study | Population | Dosage | Results |
---|---|---|---|
Reddy & Rao (1978) | Fischer 344 rats | 20.8 mg/day | Significant increase in HDL levels and reduction in triglycerides observed. |
IARC Publications (2023) | Various animal models | Variable doses | Indicated potential tumor-promoting effects alongside lipid-lowering benefits. |
PMC Study (2023) | 1.5 million Japanese patients | Fibrates including this compound | Associated with a decreased risk of major adverse cardiovascular events (MACE) (OR 0.84). |
Case Studies and Clinical Findings
- Cardiovascular Outcomes : A nested case-control study involving over 1.5 million patients indicated that fibrate use, including this compound, was linked to a reduced risk of MACE, particularly with current use (OR 0.81) and recent use (OR 0.65) . This suggests that this compound may have protective cardiovascular effects in chronic kidney disease patients.
- Lipid Profile Improvement : In clinical settings, patients treated with this compound exhibited significant improvements in lipid profiles, characterized by reduced triglyceride levels and increased HDL cholesterol .
- Tumorigenesis Concerns : Despite its benefits in managing dyslipidemia, studies have raised concerns regarding the potential for tumor promotion in animal models. For instance, Reddy & Qureshi reported that rats treated with high doses of clofibrate developed various tumors, including hepatocellular carcinomas . This highlights a need for careful consideration when prescribing this medication.
Propriétés
IUPAC Name |
2-[4-[1-[4-(2-carboxybutan-2-yloxy)phenyl]cyclohexyl]phenoxy]-2-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O6/c1-5-26(3,24(29)30)33-22-14-10-20(11-15-22)28(18-8-7-9-19-28)21-12-16-23(17-13-21)34-27(4,6-2)25(31)32/h10-17H,5-9,18-19H2,1-4H3,(H,29,30)(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOVQUBVGICXQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)OC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)OC(C)(CC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046638 | |
Record name | Clinofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30299-08-2 | |
Record name | Clinofibrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30299-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clinofibrate [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030299082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clinofibrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09006 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clinofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLINOFIBRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0374EZJ8CU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
143-146 | |
Record name | Clinofibrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09006 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Clinofibrate?
A1: this compound exerts its hypolipidemic effect by acting as a peroxisome proliferator-activated receptor alpha (PPARα) ligand. [, , ] This activation regulates the transcription of numerous genes involved in lipoprotein and fatty acid metabolism. [, ]
Q2: How does this compound affect lipid metabolism in the arterial wall?
A2: this compound increases the activity of heparin-releasable lipoprotein lipase in epididymal adipose tissue and lipoprotein lipase in post-heparin plasma. [] Additionally, it enhances very low-density lipoprotein (VLDL)-triolein hydrolyzing activity in adipose tissue stromal vessels. [] Within the arterial wall, this compound elevates acid cholesterol esterase activity and lowers the ratio of acyl-CoA cholesterol acyltransferase (ACAT) to neutral cholesterol esterase activity. [] These modifications contribute to reduced cholesterol accumulation in the arterial wall. []
Q3: Does this compound influence ethanol metabolism?
A3: Yes, studies in rats demonstrate that both Simfibrate and this compound, being fibrates, induce fatty acid β-oxidation activity in liver peroxisomes. [] This heightened activity increases H2O2 production, ultimately augmenting ethanol metabolism by catalase. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C26H34O6, and its molecular weight is 442.55 g/mol. [, ]
Q5: Are there any notable structural features of this compound?
A5: this compound is a diaryloxyisobutyric acid derivative containing a cyclohexylidene bridge connecting two phenyl rings. [, ] These structural features contribute to its binding affinity to PPARα and subsequent pharmacological effects. []
Q6: Are there studies focusing on the material compatibility, stability, catalytic properties, or computational chemistry aspects of this compound?
A6: The provided research papers primarily focus on the pharmacological effects and clinical applications of this compound. There is limited information regarding its material compatibility, stability under various conditions, catalytic properties, or computational chemistry modeling in these specific articles.
Q7: How does the structure of this compound compare to other fibrates, and how do these structural differences affect their activities?
A7: While all fibrates share a general structure, subtle differences in their substituents influence their potency and selectivity for PPARα. [, , ] this compound, compared to Clofibrate, demonstrates higher lipid-lowering potency while causing less pronounced hepatomegaly and peroxisome proliferation. [] Specific structural modifications, like replacing the chloro group, methyl group on the α-carbon, or carboxyl group in Clofibric acid derivatives, significantly reduce their stimulatory effects on 3α-hydroxysteroid dehydrogenase. []
Q8: Is there information available on the stability of this compound and strategies to enhance its formulation?
A8: The provided research papers primarily focus on the pharmacological aspects of this compound and do not delve into detailed analyses of its stability under various conditions or formulation strategies to improve stability, solubility, or bioavailability.
Q9: Are there specific SHE regulations pertaining to this compound mentioned in the provided research?
A9: The research papers primarily focus on the clinical and pharmacological aspects of this compound, with limited information regarding specific SHE regulations related to its production, handling, or disposal.
Q10: How is this compound metabolized and excreted?
A10: this compound is primarily metabolized in the liver via glucuronidation. [, ] The majority of the administered dose is excreted in urine, with less than 0.34% excreted as unchanged this compound. []
Q11: What are the effects of this compound on serum lipids and lipoproteins?
A12: this compound effectively lowers serum cholesterol and triglyceride levels. [, , , , , ] It particularly reduces VLDL and LDL cholesterol levels, increases HDL cholesterol in some cases, and improves the atherogenic index in patients with diabetes mellitus. [, , , , , ]
Q12: Does this compound affect plasma fibrinogen levels?
A13: Studies in rats fed a high-fructose diet show that this compound administration significantly inhibits the increase in plasma fibrinogen levels, along with serum and VLDL-LDL-lipid levels. [] This suggests potential beneficial effects on coagulation and fibrinolytic activity in hyperlipidemic states. []
Q13: Can this compound be used in combination with other lipid-lowering drugs?
A14: Yes, this compound has been studied in combination with other lipid-lowering agents. For instance, combining this compound with a bile acid-sequestering resin successfully controlled serum LDL-C levels in a patient with familial hypercholesterolemia, allowing them to discontinue LDL-apheresis. [] Similarly, combining this compound with Probucol has been investigated for its effects on serum lipids and total cholesterol/HDL cholesterol ratios in diabetic patients with type IIb hyperlipidemia. []
Q14: Are there any animal models used to study the effects of this compound?
A15: Yes, several animal models have been employed to investigate the effects of this compound. Researchers have used rats fed atherogenic diets [], high-fructose diets [, ], and cholesterol-free diets [] to induce hyperlipidemia and study the lipid-lowering effects of this compound.
Q15: Has this compound been studied in the context of osteonecrosis?
A16: Yes, a study explored the effect of this compound on osteocytes in rabbits treated with corticosteroids, a known risk factor for osteonecrosis. [] The results showed that this compound reduced lipid accumulation within osteocytes, suggesting a potential protective effect against steroid-mediated osteonecrosis. []
Q16: Is there information available on resistance, toxicology, drug delivery, biomarkers, or diagnostics related to this compound in the provided research?
A16: The provided research papers primarily focus on the pharmacodynamics and clinical efficacy of this compound. There is limited information regarding resistance mechanisms, cross-resistance, long-term toxicological effects, specific drug delivery strategies, or the use of biomarkers for efficacy prediction or monitoring in relation to this compound within these articles.
Q17: Are there specific details on analytical methods, environmental impact, dissolution, validation, quality control, or immunogenicity related to this compound discussed in the research?
A18: While some studies mention analytical techniques like high-performance liquid chromatography (HPLC) for determining this compound concentrations, [, ] there is limited information on method validation, quality control procedures, or environmental impact assessments. Similarly, the research papers do not elaborate on the dissolution and solubility profiles of this compound or its potential immunogenicity.
Q18: Do the research papers provide insights into drug-transporter interactions, enzyme induction or inhibition, biocompatibility, biodegradability, alternatives, recycling, or research infrastructure related to this compound?
A19: The research papers primarily focus on the clinical and pharmacological aspects of this compound. While one study mentions potential interactions of this compound with carboxylesterase enzymes, [] there's limited information on its interactions with drug transporters, its biocompatibility, biodegradability, potential alternatives, recycling strategies, or the specific research infrastructure used in these studies.
Q19: What are some historical milestones and cross-disciplinary applications of this compound research?
A20: The development of this compound represents a significant milestone in the history of lipid-lowering therapy. While its use has declined in some countries due to the emergence of statins, its research has paved the way for understanding PPARα agonists and their role in lipid metabolism. [, ] this compound's research intersects with various disciplines, including pharmacology, cardiology, endocrinology, and biochemistry, highlighting its multifaceted impact on medical research.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.